4-Methoxy-2-nitro-biphenyl

Übersicht

Beschreibung

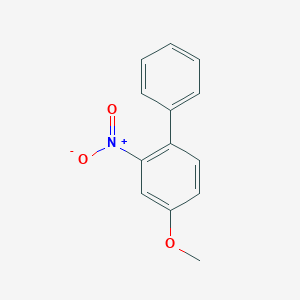

4-Methoxy-2-nitro-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to one ring and a nitro group (-NO₂) attached to the other

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitro-biphenyl typically involves a multi-step process. One common method starts with the nitration of 4-methoxybiphenyl. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the biphenyl structure. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-2-nitro-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Reduction: 4-Methoxy-2-amino-biphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Methoxy-2-nitro-biphenyl serves as an intermediate in the synthesis of more complex organic molecules. It is used in the development of new biphenyl derivatives that can exhibit varied chemical behaviors.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that this compound may exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, indicating potential anti-inflammatory effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Notable applications include:

- Drug Design : Its structural characteristics make it a candidate for designing molecules with specific pharmacological activities.

- Therapeutic Agents : Compounds derived from this compound have been explored for their effects on diseases such as cancer and inflammation.

Industry

The compound finds utility in various industrial applications, including:

- Liquid Crystals : It is used as a precursor in the synthesis of liquid crystal materials.

- Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for use in OLED technology.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Antimicrobial and anti-inflammatory research | Potential treatment options for infections and inflammation |

| Medicine | Drug design and development | Targeted therapies for various diseases |

| Industry | Liquid crystals and OLEDs | Enhances performance in electronic devices |

Case Studies

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various biphenyl derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent . -

Drug Development Research :

Research highlighted in a review article discussed the synthesis of novel compounds derived from biphenyl structures. The study emphasized the importance of this compound as a building block for developing anti-inflammatory drugs . -

Liquid Crystal Applications :

A recent paper detailed the use of this compound in synthesizing liquid crystal materials. The findings demonstrated improved thermal stability and electro-optical properties, making it suitable for advanced display technologies .

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-nitro-biphenyl and its derivatives depends on the specific chemical reactions they undergo. For example, the reduction of the nitro group to an amino group can significantly alter the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved would vary based on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of a biphenyl linkage.

4-Methoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of a biphenyl linkage.

Uniqueness: 4-Methoxy-2-nitro-biphenyl is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to other nitro and methoxy-substituted aromatic compounds

Biologische Aktivität

4-Methoxy-2-nitro-biphenyl is a compound of significant interest in the field of medicinal chemistry and toxicology. Its biological activities have been explored in various studies, revealing potential therapeutic applications as well as health risks associated with exposure. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (CAS Number: 16098-16-1) is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a biphenyl structure. The compound is known for its reactivity, particularly involving the nitro group, which can be reduced to an amino group under certain conditions.

The mechanism of action for this compound largely revolves around its ability to undergo reduction and substitution reactions. The nitro group can be reduced to form 4-Methoxy-2-amino-biphenyl, which may exhibit different biological activities compared to its parent compound. This transformation can significantly alter its interaction with biological targets, potentially leading to therapeutic effects or toxicity.

Antimicrobial Activity

Research has indicated that biphenyl derivatives, including this compound, may possess antimicrobial properties. A study examining various biphenyl analogues highlighted their effectiveness against Mycobacterium tuberculosis (M. tb), suggesting that structural modifications could enhance their potency against resistant strains .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Activity Against M. tb | IC50 (μM) |

|---|---|---|

| This compound | Moderate | >125 |

| PA-824 | High | <10 |

| Other Analogues | Variable | Varies |

Toxicity and Health Effects

Despite potential therapeutic applications, exposure to this compound has been associated with several adverse health effects. A field study reported that exposure can lead to conditions such as methemoglobinemia, hepatotoxicity, and hypoxia . These findings underscore the importance of understanding both the beneficial and harmful effects of this compound.

Table 2: Health Effects Associated with this compound

| Health Effect | Description |

|---|---|

| Methemoglobinemia | Impaired oxygen transport in blood |

| Hepatotoxicity | Liver damage due to chemical exposure |

| Hypoxia | Reduced oxygen availability in tissues |

Case Studies

- Field Study on Contamination : A recent study focused on the remediation of groundwater contaminated with 4-Methoxy-2-nitroaniline (a related compound). The study demonstrated effective extraction methods using alcohol-based eluting agents, highlighting the compound's persistence in environmental matrices and potential health risks associated with contamination .

- Toxicological Assessment : An assessment of p-phenylenediamine (related compounds) provided insights into the toxicological profile of nitro-substituted biphenyls. Findings indicated a NOAEL (No Observed Adverse Effect Level) around 8 mg/kg/day, suggesting that similar assessments for this compound are warranted to establish safe exposure levels .

Eigenschaften

IUPAC Name |

4-methoxy-2-nitro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWRQRNSXPDHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464762 | |

| Record name | 4-METHOXY-2-NITRO-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16098-16-1 | |

| Record name | 4-METHOXY-2-NITRO-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.